Camphorone
CAS No.:
Cat. No.: VC1853868
Molecular Formula: C9H14O
Molecular Weight: 138.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14O |
|---|---|
| Molecular Weight | 138.21 g/mol |
| IUPAC Name | 2-methyl-5-propan-2-ylidenecyclopentan-1-one |
| Standard InChI | InChI=1S/C9H14O/c1-6(2)8-5-4-7(3)9(8)10/h7H,4-5H2,1-3H3 |
| Standard InChI Key | NIWFIJFHALTBRN-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCC(=C(C)C)C1=O |
Introduction
Chemical Structure and Properties
Camphorone serves as a key intermediate in the classical synthesis pathway of camphor, a bicyclic monoterpene ketone. While specific data on camphorone itself is limited in the search results, it relates structurally to the camphor synthesis process which involves several important stages beginning with α-pinene conversion to bornyl chloride . The compound is part of the reaction sequence that eventually leads to the formation of camphor (C₁₀H₁₆O), which has a molecular weight of 152.237 g/mol and distinct physical properties including a melting point of 175-177°C and boiling point of 209°C .
Historical Context and Synthesis
Classical Synthesis Pathway
The classical synthesis of camphor, which involves camphorone as an intermediate, comprises several stages. The first stage involves the preparation of bornyl chloride (IV) through the action of dry hydrogen chloride on α-pinene (III). This process begins with electrophilic addition of a hydrogen ion followed by Wagner-Meerwein rearrangement .
In subsequent steps, bornyl chloride undergoes treatment with a base to eliminate HCl. Though bornyl chloride eliminates HCl very slowly, it exists in equilibrium with isobornyl chloride and camphene hydrochloride in the reaction mixture . These transformations are crucial in the pathway that eventually involves camphorone.
Related Historical Compounds
Historically, compounds related to the camphor synthesis pathway have significant documentation. For instance, phorone (initially called "camphoryle") was first obtained in impure form in 1837 by Auguste Laurent. Later in 1849, Charles Frédéric Gerhardt and Jean Pierre Liès-Bodart prepared phorone in pure state. Initially, it was produced through ketonization by dry distillation of the calcium salt of camphoric acid :
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CaC₁₀H₁₄O₄ → C₉H₁₄O + CaCO₃
Modern methods now typically produce phorone via acid-catalyzed twofold aldol condensation of three acetone molecules, with mesityl oxide as an isolatable intermediate .
Applications and Research Findings
Related Derivatives Research
Research on derivatives incorporating camphor moieties shows promising antimicrobial activity. Camphoryl pyrimidine amine derivatives have been synthesized from renewable camphor sources and characterized through ¹H NMR, ¹³C NMR, and HRMS spectral analyses . These compounds demonstrate considerable antibacterial and antifungal activities against various pathogenic microorganisms.
Comparative Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected camphor derivatives against various bacterial and fungal species, demonstrating the antimicrobial potential of compounds structurally related to the camphor synthesis pathway which involves camphorone:
| Compound | K. pneumoniae | S. pneumoniae | P. aeruginosa | S. aureus | E. coli | MRSA | B. cereus | C. albicans |
|---|---|---|---|---|---|---|---|---|
| 1e | 32 | 32 | 16 | 32 | 8 | 64 | 8 | >1024 |
| 1f | 32 | 8 | 16 | 32 | 8 | 8 | 8 | >1024 |
| 1g | 64 | 32 | 64 | 1 | 8 | 8 | 32 | >1024 |
| 2b | >1024 | 32 | 16 | >1024 | 8 | 64 | 32 | >1024 |
Note: Values represent MIC in μg/mL
Industrial Significance
Camphorone's primary industrial significance lies in its role as an intermediate in camphor synthesis. Camphor itself has wide-ranging applications including:
Pharmaceutical Applications
Camphor has been traditionally used in medicine for its anti-inflammatory, analgesic, and antimicrobial properties. It is commonly found in topical preparations as a skin antipruritic and anti-infective agent . The FDA has regulated camphor concentrations in products to no more than 11% due to safety concerns when ingested .
Physical and Chemical Data
While specific data for camphorone is limited in the provided sources, the related compound camphor has well-documented properties:
| Property | Value for Camphor |
|---|---|
| Chemical formula | C₁₀H₁₆O |
| Molecular weight | 152.237 g/mol |
| Density | 0.992 g/cm³ |
| Boiling point | 209 °C |
| Melting point | 175-177 °C |
| Appearance | Colorless to white waxy crystalline powder |
| Odor | Strong, characteristic (mothball-like) |
| Solubility | Soluble in ethanol and ether |
Note: These properties are for camphor, which is related to camphorone in the synthesis pathway
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